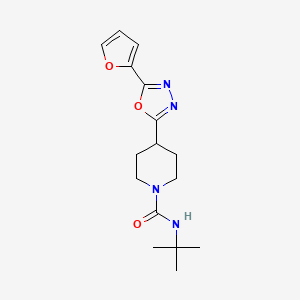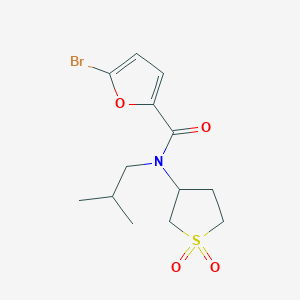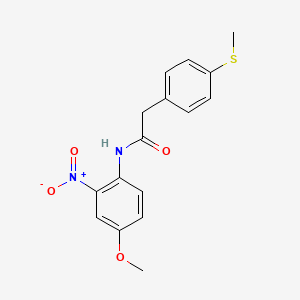
N-(tert-butyl)-4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "N-(tert-butyl)-4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidine-1-carboxamide" is a nitrogenous organic molecule that is likely to possess a complex structure involving a piperidine ring, a tert-butyl group, and an oxadiazole moiety. While the specific compound is not directly described in the provided papers, they do offer insights into similar compounds with tert-butyl groups and piperazine or piperidine rings, which can be used to infer some aspects of the compound .
Synthesis Analysis
The synthesis of related nitrogenous compounds typically involves condensation reactions. For instance, the synthesis of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate was achieved through a condensation reaction between carbamimide and 3-fluorobenzoic acid, facilitated by 3-(3-dimethylaminopropyl)carbodiimide hydrochloride and hydroxybenzotriazole under basic conditions . This suggests that the synthesis of "N-(tert-butyl)-4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidine-1-carboxamide" might also involve similar condensation reactions, possibly using furan derivatives and appropriate amine precursors.
Molecular Structure Analysis
The molecular structure of related compounds has been confirmed using various spectroscopic techniques such as infrared spectroscopy (FT-IR), nuclear magnetic resonance (1H NMR and 13C NMR), and mass spectrometry (MS), as well as X-ray diffraction . Density functional theory (DFT) calculations are also employed to predict and compare the optimal molecular structure with experimental data . These methods would likely be applicable to the analysis of the molecular structure of "N-(tert-butyl)-4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidine-1-carboxamide".
Chemical Reactions Analysis
The chemical reactivity of such compounds can be studied through the analysis of molecular electrostatic potential and frontier molecular orbitals using DFT . These studies provide insights into the sites of chemical reactivity and potential interactions with other molecules. The presence of weak intermolecular interactions, such as C–H···O hydrogen bonds and π–π stacking interactions, can also influence the chemical behavior and stability of the compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds are revealed through their crystallization behavior and the analysis of their crystal systems and space groups. For example, tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate crystallizes in the monoclinic crystal system with specific unit cell parameters . These properties are significant for understanding the compound's solubility, stability, and suitability for various applications. The biological activity, such as antibacterial and anthelmintic activity, is also evaluated to determine the potential therapeutic uses of the compounds .
Applications De Recherche Scientifique
Synthesis of N-Heterocycles
Research in the field has showcased the synthesis of structurally diverse N-heterocycles, including piperidines, pyrrolidines, and azetidines, utilizing chiral sulfinamides like tert-butanesulfinamide. This methodology is crucial for producing compounds that serve as the structural motif for many natural products and potentially therapeutic compounds (Philip et al., 2020). The advancement in asymmetric synthesis via sulfinimines offers a pathway to explore novel applications of related structures, including N-(tert-butyl)-4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidine-1-carboxamide.
Pharmacological Applications of 1,3,4-Oxadiazole Derivatives
The 1,3,4-oxadiazole core, a critical feature in the structure of N-(tert-butyl)-4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidine-1-carboxamide, is renowned for its diverse pharmacological properties. Compounds containing the 1,3,4-oxadiazole moiety have been explored for their potential in new drug development, demonstrating a wide range of applications including antimicrobial, anticancer, and anti-inflammatory activities (Rana et al., 2020). This underscores the significance of N-(tert-butyl)-4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidine-1-carboxamide in the synthesis of bioactive molecules with potential therapeutic applications.
CNS Drug Development Potential
The structural features of N-(tert-butyl)-4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidine-1-carboxamide suggest potential utility in developing drugs for Central Nervous System (CNS) disorders. Heterocycles containing nitrogen, such as piperidines, are integral to creating compounds with CNS activity, ranging from antidepressants to anticonvulsants (Saganuwan, 2017). This aligns with the ongoing search for new CNS acting drugs, where the specific structure of N-(tert-butyl)-4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidine-1-carboxamide may offer novel therapeutic avenues.
Propriétés
IUPAC Name |
N-tert-butyl-4-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O3/c1-16(2,3)17-15(21)20-8-6-11(7-9-20)13-18-19-14(23-13)12-5-4-10-22-12/h4-5,10-11H,6-9H2,1-3H3,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPLSIIBFDSNLDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)N1CCC(CC1)C2=NN=C(O2)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(tert-butyl)-4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidine-1-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[3-Butyl-7-(3-methylbutyl)-2,6-dioxopurin-8-yl]methyl 4-formylbenzoate](/img/structure/B2530529.png)
![N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3-(p-tolylthio)propanamide](/img/structure/B2530531.png)




![ethyl 4-{[(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetyl]amino}benzoate](/img/structure/B2530539.png)
![2-{[2-(2-chlorophenyl)-6-(hydroxymethyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl]thio}-N-(2-methylphenyl)acetamide](/img/structure/B2530540.png)


![2-[3-(3,5-dimethylphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]-N-methyl-N-phenylacetamide](/img/structure/B2530546.png)
![[3-(Difluoromethyl)cyclobutyl]methanamine;hydrochloride](/img/structure/B2530547.png)

![N-((5-benzoylthiophen-2-yl)methyl)-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-sulfonamide](/img/structure/B2530549.png)